molecular formula C7H5BrN2 B1294069 2-Bromo-5-cyano-3-picoline CAS No. 374633-37-1

2-Bromo-5-cyano-3-picoline

Cat. No. B1294069
M. Wt: 197.03 g/mol
InChI Key: JECOSEMUVCECAL-UHFFFAOYSA-N
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Description

The compound "2-Bromo-5-cyano-3-picoline" is a brominated and cyanated derivative of picoline, which is a methylated form of pyridine. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of heterocycles and as a precursor for drug candidates.

Synthesis Analysis

The synthesis of related heterocycles using picolinium bromide derivatives has been demonstrated, where 2-picolinium N-ylide, generated in situ from N-acylmethyl-2-picolinium bromide, undergoes cycloaddition to yield various products, including thiophene and aniline derivatives . Additionally, bromocyanohydroborane complexes have been synthesized from picoline and bromine, indicating the reactivity of bromine in such complexes . An alternate route to synthesize a related compound, 2-amino-5-bromo-3-nitro-4-picoline, has been reported, showcasing the regioselective synthesis via a 2-nitramino-picoline intermediate .

Molecular Structure Analysis

The molecular structure of brominated cyanopyridines is not directly discussed in the provided papers. However, the structure of related complexes, such as bromodicyano(1,10-phenanthroline)gold(III), has been determined by X-ray analysis, indicating a distorted square pyramidal coordination around the metal . This suggests that the bromo and cyano substituents in pyridine derivatives can significantly influence the molecular geometry and electronic properties of the compound.

Chemical Reactions Analysis

The reactivity of brominated picoline derivatives has been explored in various chemical reactions. For instance, the reaction of 2-picolinium bromide with triethylamine yields 2-(2-thienyl)indolizine . The reactivity of bromine as a leaving group in bromocyanohydroborane complexes has been tested, showing potential for the synthesis of novel boron analogs of α-amino acids . The reaction of pyridine and picolines with 2-bromo-2-nitro-1,3-indandione has been studied, revealing complex reaction pathways and the formation of various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Bromo-5-cyano-3-picoline" are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as the hydrolytic stability of trialkylamine-bromocyanohydroboranes and the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I), provide insights into the behavior of bromo and cyano groups in such molecules . The electronic theory applied to the structure of 2-nitro-1,3-indandione in water solutions or salts suggests that the presence of bromo and cyano substituents can stabilize certain resonating structures .

properties

IUPAC Name

6-bromo-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECOSEMUVCECAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649581
Record name 6-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyano-3-picoline

CAS RN

374633-37-1
Record name 6-Bromo-5-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-cyano-3-picoline
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